Triethyl 2-chloro-2-phosphonoacetate

Catalog No.
S721788
CAS No.
7071-12-7
M.F
C8H16ClO5P
M. Wt
258.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl 2-chloro-2-phosphonoacetate

CAS Number

7071-12-7

Product Name

Triethyl 2-chloro-2-phosphonoacetate

IUPAC Name

ethyl 2-chloro-2-diethoxyphosphorylacetate

Molecular Formula

C8H16ClO5P

Molecular Weight

258.63 g/mol

InChI

InChI=1S/C8H16ClO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3

InChI Key

PCDXCIMROXIFBI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(P(=O)(OCC)OCC)Cl

Synonyms

2-Chloro-2- phosphonoacetic acid triethyl ester; Chloro(diethoxyphosphinyl)acetic acid ethyl ester; Ethyl 2-chloro-2-(diethoxyphosphinyl)acetate; Ethyl chloro(diethylphosphono)acetate; Triethyl chlorophosphonoacetate

Canonical SMILES

CCOC(=O)C(P(=O)(OCC)OCC)Cl

Organic Synthesis

  • Precursor for Phosphonate Derivatives

    TEPCA serves as a versatile building block for synthesizing various phosphonate derivatives. By modifying the functional groups attached to the phosphorous atom, researchers can create molecules with diverse properties and functionalities useful in various applications, such as pharmaceuticals, agrochemicals, and materials science [, ].

  • Michael Addition Reactions

    TEPCA can participate in Michael addition reactions, a type of nucleophilic addition reaction commonly used in organic synthesis. This reaction allows researchers to introduce new carbon chains and functional groups to organic molecules, expanding the range of accessible structures for further investigation [].

Medicinal Chemistry

  • Antiviral Research

    Studies have explored TEPCA's potential as an antiviral agent. While the exact mechanism of action remains under investigation, research suggests TEPCA might interfere with viral replication in certain cell lines [].

  • Enzyme Inhibition

    TEPCA's ability to interact with specific enzymes has led to its investigation as a potential inhibitor for various enzymes involved in biological processes. Understanding these interactions could pave the way for the development of novel therapeutic agents [].

Triethyl 2-chloro-2-phosphonoacetate is an organophosphorus compound with the chemical formula C8_8H16_{16}ClO5_5P and a CAS number of 7071-12-7. This compound is characterized by a phosphorus atom bonded to two ethyl groups and a chloroacetate moiety. It is primarily used in organic synthesis and has garnered attention due to its potential biological activities and applications in various chemical processes.

As with most chemicals, it is advisable to handle TECPA with care. Specific hazard information is not readily available, but general safety guidelines for handling phosphonates and esters should be followed.

, notably:

  • Michael Addition Reactions: It can act as a Michael acceptor in various asymmetric additions, often catalyzed by bifunctional catalysts that enhance selectivity and yield.
  • Arbuzov Rearrangement: This compound can be synthesized through the Arbuzov reaction involving triethyl phosphate and ethyl chloroacetate, leading to the formation of triethyl phosphonoacetate as a key intermediate .
  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, making it a versatile intermediate for further synthetic transformations.

Research indicates that triethyl 2-chloro-2-phosphonoacetate exhibits notable biological activities, particularly in antimicrobial and antifungal applications. Studies have shown that related phosphonates can possess significant effects against various bacterial strains, suggesting potential therapeutic uses . The specific mechanisms of action are still under investigation, but they may involve disruption of cellular processes or inhibition of enzyme activities.

The synthesis of triethyl 2-chloro-2-phosphonoacetate typically involves the following methods:

  • Arbuzov Reaction: The most common method involves the reaction of triethyl phosphate with ethyl chloroacetate under controlled conditions. This process generally requires heating and the presence of a catalyst such as tetrabutylammonium iodide to facilitate the reaction .
    • Reaction Steps:
      • Combine triethyl phosphate and ethyl chloroacetate.
      • Heat the mixture to promote the rearrangement.
      • Isolate the product through distillation or crystallization.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methodologies that streamline the process, reducing byproducts and improving yields .

Triethyl 2-chloro-2-phosphonoacetate finds applications in several fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organophosphorus compounds.
  • Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug development, particularly in antimicrobial agents.
  • Agricultural Chemicals: Its properties may also lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide.

Interaction studies involving triethyl 2-chloro-2-phosphonoacetate often focus on its reactivity with biological macromolecules. For instance, investigations into its interaction with enzymes have shown that it can inhibit certain biochemical pathways, which could be leveraged for therapeutic purposes . Additionally, studies on its interactions with nucleophiles provide insights into its reactivity profile and potential applications in synthetic organic chemistry.

Several compounds share structural similarities with triethyl 2-chloro-2-phosphonoacetate. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Triethyl phosphonoacetateC8_8H17_{17}O4_4PLacks chlorine; widely used in organic synthesis
Diethyl phosphonoacetateC6_6H13_{13}O4_4PSimilar reactivity; less sterically hindered
Triisopropyl phosphonoacetateC9_9H19_{19}O4_4PDifferent alkyl groups; potential for different reactivity
Ethyl chloroacetateC4_4H7_7ClO2_2Precursor for synthesis; lacks phosphorus

Triethyl 2-chloro-2-phosphonoacetate is unique due to its combination of phosphorus chemistry and halogen functionality, which enhances its reactivity compared to other similar compounds. This makes it particularly useful in specialized synthetic applications where both phosphorus and chlorine are required for specific transformations.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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